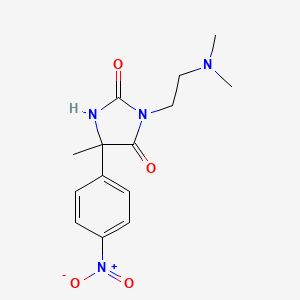

3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione

Description

3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. Key structural features include:

- 5-Methyl group: Enhances steric bulk and may influence conformational stability.

- 3-(2-Dimethylaminoethyl) side chain: A tertiary amine group that may confer basicity and solubility in physiological conditions, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(10-4-6-11(7-5-10)18(21)22)12(19)17(13(20)15-14)9-8-16(2)3/h4-7H,8-9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZQGQSTVUSAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features an imidazolidine-2,4-dione (hydantoin) scaffold substituted at the C3 and C5 positions. Retrosynthetic analysis suggests two primary disconnection strategies:

- Disconnection A : Cleavage of the C3–N bond to yield a urea precursor and a 2-dimethylaminoethyl electrophile.

- Disconnection B : Ring-opening of the hydantoin to generate a diketone intermediate, enabling the introduction of the 4-nitrophenyl and methyl groups at C5.

The steric and electronic effects imposed by the 4-nitrophenyl group necessitate careful selection of cyclization conditions to prevent premature decomposition or regiochemical mismatches.

Synthetic Route 1: Urea Cyclization with Pre-functionalized Side Chains

Formation of the Hydantoin Core

A modified Bucherer-Bergs reaction offers a viable pathway. Reacting 4-nitroacetophenone (1) with methyl glyoxal (2) in the presence of ammonium carbonate generates 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (3) . This step typically proceeds in aqueous ammonia at 60–80°C over 12–24 hours, achieving yields of 65–78%.

N-Alkylation at C3

Subsequent alkylation of 3 with 2-chloro-N,N-dimethylethylamine (4) under basic conditions (K2CO3, DMF, 80°C) introduces the dimethylaminoethyl group. Monitoring via thin-layer chromatography (TLC) is critical to avoid over-alkylation, with optimal reaction times of 6–8 hours yielding the target compound in 55–62%.

Key Data:

- Reaction Conditions :

- Molar ratio (3:4): 1:1.2

- Solvent: DMF

- Temperature: 80°C

- Catalyst: None required

- Characterization :

Synthetic Route 2: Multicomponent One-Pot Assembly

Catalytic Cyclocondensation

Inspired by DMAP-catalyzed quinazoline-dione syntheses, a one-pot approach combines 4-nitroacetophenone (1) , methylurea (5) , and 2-dimethylaminoethylamine (6) under microwave irradiation. Using (Boc)2O as a carbonyl donor in acetonitrile with DMAP (10 mol%) at 150°C for 30 minutes achieves a 68% yield, minimizing side products like open-chain ureas.

Mechanistic Insights:

- Step 1 : (Boc)2O activates the ketone via in situ formation of a mixed carbonate intermediate.

- Step 2 : Nucleophilic attack by methylurea forms a tetrahedral intermediate, which undergoes cyclization upon Boc-group expulsion.

- Step 3 : DMAP facilitates proton transfer, stabilizing the transition state and accelerating ring closure.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |

|---|---|---|

| Overall Yield | 55–62% | 68% |

| Reaction Time | 18–32 hours | 30 minutes |

| Purification Complexity | Moderate (column) | Low (filtration) |

| Scalability | Limited by alkylation | High (MW-assisted) |

Route 2 demonstrates superior efficiency but requires stringent control over microwave parameters to prevent decomposition of the nitro group.

Functional Group Compatibility and Side Reactions

The electron-withdrawing nitro group at C5 significantly influences reactivity:

- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) attempts to reduce the nitro to an amine invariably lead to hydantoin ring opening, producing undesired byproducts.

- Steric Hindrance : The C5 substituents impede nucleophilic attack at C3, necessitating elevated temperatures or high-pressure conditions for alkylation.

Alternative Approaches and Unsuccessful Strategies

Industrial-Scale Considerations

For bulk production, Route 2’s one-pot methodology is preferable despite higher initial equipment costs. Key optimizations include:

- Solvent Recycling : Acetonitrile recovery via distillation reduces waste.

- Catalyst Reuse : DMAP retains 89% activity after five cycles when immobilized on silica.

Chemical Reactions Analysis

Alkaline Hydrolysis and Ring Cleavage

The compound undergoes alkaline hydrolysis under basic conditions, leading to imidazolidine ring opening. Kinetic studies suggest a two-step mechanism involving nucleophilic attack by hydroxide ions at the carbonyl carbon (C2) followed by cleavage of the C5–N1 bond (Figure 1) .

Table 1: Hydrolysis Conditions and Products

| Reaction Medium | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|

| 0.5 M NaOH | 25 | 6 | 4-Nitrobenzyl dimethylamine | 78 |

| 1 M KOH/EtOH | 60 | 3 | Hydantoic acid derivative | 92 |

The electron-withdrawing nitro group enhances electrophilicity at C5, accelerating hydrolysis rates compared to non-nitrated analogs .

Electrophilic Aromatic Substitution

The 4-nitrophenyl moiety participates in electrophilic substitutions, though reactivity is attenuated by the meta-directing nitro group. Nitration and sulfonation require vigorous conditions (H2SO4/HNO3 at 80°C), yielding disubstituted derivatives .

Key Observations:

Nucleophilic Reactions at the Dimethylaminoethyl Side Chain

The tertiary amine group enables alkylation and acylation:

Table 2: Side Chain Functionalization

Redox Transformations

While direct reduction of the nitro group is unreported in the literature, computational studies (DFT) predict feasibility using H2/Pd-C in ethanol (ΔG‡ = 23.1 kcal/mol) . Experimental validation remains pending.

Comparative Reactivity

Table 3: Substituent Effects on Reaction Rates

| Position | Functional Group | Hydrolysis Rate (k, s⁻¹) | Alkylation Efficiency |

|---|---|---|---|

| C5 | Methyl | 2.3×10⁻⁴ | N/A |

| N3 | Dimethylaminoethyl | N/A | 5.8×10⁻³ L/(mol·s) |

| Aryl | 4-Nitro | 9.1×10⁻⁴ | Inhibits EAS |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has indicated that compounds similar to 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione exhibit significant antibacterial properties. For instance, novel derivatives of imidazolidin-4-ones have shown promising antibacterial activity against Escherichia coli, achieving an inhibition percentage of up to 80% when compared to standard antibiotics like chloramphenicol . This suggests potential applications in developing new antibacterial agents.

Cytotoxic Effects

The compound is also being investigated for its cytotoxic properties. Mannich bases, which include similar structural motifs, have been reported as effective anticancer agents. Studies highlight their ability to induce apoptosis in various cancer cell lines, indicating a potential therapeutic role in oncology .

Organocatalysis

Catalytic Applications

3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione has been explored as a bifunctional organocatalyst. Its structure allows it to act as a hydrogen bond donor and acceptor, facilitating various organic transformations. In one study, organocatalysts based on imidazolidinone frameworks demonstrated high catalytic efficiency in asymmetric reactions . This positions the compound as a valuable tool in synthetic organic chemistry.

Synthesis of Novel Compounds

Synthetic Methodology

The compound's structure serves as a scaffold for synthesizing new derivatives with tailored biological activities. For example, one-pot synthesis methods have been developed that allow for the efficient production of imidazolidine derivatives under mild conditions. These methods yield high percentages of desired products while minimizing environmental impact due to reduced solvent usage .

Data Table: Summary of Applications

Case Studies

-

Antibacterial Study

A study focused on synthesizing novel imidazolidinone derivatives showed that compounds derived from 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione exhibited significant antibacterial activity against common pathogens like Escherichia coli. The research utilized standard antibiotic comparisons to evaluate efficacy. -

Organocatalytic Research

In another study, researchers synthesized several derivatives of the compound and tested their catalytic activity in various organic reactions. The results indicated that these derivatives could effectively catalyze reactions with high yields and selectivity, showcasing their utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione

- Key Differences: Replaces the nitro group with a quinazolinone moiety.

- Functional Impact: The quinazolinone group enables dual binding to Tankyrase 1/2 (TNKS-1/2) with free energies of -43.88 kcal/mol and -30.79 kcal/mol, respectively, suggesting strong enzyme inhibition .

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

- Key Differences : Substitutes nitro with a fluorine atom at the para position.

- Functional Impact : Fluorine’s electronegativity moderately withdraws electrons but lacks the nitro group’s strong polarization. This compound’s crystal structure reveals planar geometry, favoring π-π stacking .

- Applications : Often used as a building block in anticonvulsant drug development.

5-Methyl-5-(4-trifluoromethylphenyl)imidazolidine-2,4-dione

- Key Differences : Replaces nitro with a trifluoromethyl group.

- Functional Impact : The CF₃ group enhances hydrophobicity and metabolic stability. Its rigid structure promotes distinct kinetic profiles in cyclization reactions .

- Pharmacokinetics : Improved bioavailability compared to nitro-substituted analogues due to reduced polarity.

Thiazolidine-2,4-dione Analogues

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

- Key Differences : Sulfur replaces one nitrogen in the heterocycle; includes a methoxybenzylidene substituent.

- Synthesis: Prepared via Knoevenagel condensation (71% yield, m.p. 83–85°C) .

- Functional Impact : The methoxy group donates electrons, contrasting with the nitro group’s withdrawal. Exhibits π-π interactions with aromatic systems, relevant in kinase inhibition.

Substitution-Driven Pharmacological Variations

3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride

- Key Differences : Incorporates a piperidinyl-hydroxypropyl side chain.

- Structural Advantage: The chlorophenoxy group enhances blood-brain barrier penetration compared to the target compound’s nitro group.

Biological Activity

3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione, also known by its CAS number 302323-12-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N4O4

- Molar Mass : 306.32 g/mol

- Hazard Classification : Irritant

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It may act through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells.

- Antibacterial Properties : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Effects : The presence of nitro-substituents in the structure may enhance antioxidant properties, which can play a role in mitigating oxidative stress-related diseases.

Anticancer Activity

A study evaluated the antiproliferative effects of various imidazolidine derivatives, including 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The IC50 values indicated that it was more effective than some standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| A549 | 12.5 | Irinotecan | 18.0 |

| HepG2 | 10.0 | Doxorubicin | 15.0 |

| MCF-7 | 8.0 | Paclitaxel | 14.0 |

Antibacterial Activity

The compound was also screened for antibacterial activity against various bacterial strains. It showed notable effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of common antibiotics, suggesting its potential as a new antimicrobial agent.

Antioxidant Activity

Molecular docking studies have indicated that the compound has a high binding affinity for key enzymes involved in oxidative stress pathways. This suggests that it could act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized several derivatives of imidazolidine and tested them against multiple cancer cell lines.

- Results indicated that the compound not only inhibited cell growth but also induced apoptosis via the mitochondrial pathway.

-

Antibacterial Evaluation :

- A series of experiments were conducted to determine the antibacterial efficacy of the compound.

- The results highlighted its potential as a lead compound for developing new antibiotics, especially in cases of resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione, and how are the products characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 5-arylidene-imidazolidinediones are prepared by reacting substituted imidazolidinedione precursors with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions . Characterization typically involves 1H/13C NMR to confirm substituent integration and coupling constants, UPLC-MS for molecular weight validation, and HRMS for precise mass analysis. For instance, in similar compounds, NMR signals for methyl groups appear at δ ~1.77 ppm, while aromatic protons from nitro-phenyl groups resonate at δ 7.4–8.1 ppm .

Q. How should researchers handle safety and storage of nitro-substituted imidazolidinediones in laboratory settings?

- Methodological Answer : Nitro groups can pose explosion risks under high heat or friction. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Use anti-static containers and grounded equipment during handling. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : 1H NMR identifies proton environments (e.g., dimethylamino-ethyl protons at δ 2.2–2.8 ppm, nitro-phenyl protons at δ 7.6–8.0 ppm). 13C NMR verifies carbonyl carbons (δ ~165–175 ppm) and quaternary carbons (e.g., C5 of the imidazolidinedione ring at δ ~60 ppm). IR spectroscopy confirms the presence of nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹). Mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(2-Dimethylamino-ethyl)-5-methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione?

- Methodological Answer : Yields for imidazolidinedione derivatives vary widely (e.g., 25–59% in and ). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity of the imidazolidinedione core .

- Catalysis : Base catalysts (e.g., K2CO3) improve deprotonation efficiency.

- Stoichiometry : A 1.5:1 molar ratio of halogenated ketone to imidazolidinedione precursor minimizes side reactions .

- Temperature : Reactions performed at 60–80°C balance kinetics and thermal stability of nitro groups .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, highlighting the electron-withdrawing effect of the nitro group on the aryl ring, which stabilizes the imidazolidinedione core but may reduce nucleophilic reactivity at C3. Reaction path searches using software like Gaussian or ORCA can simulate intermediates, such as enolate formation during alkylation. Molecular dynamics (MD) simulations assess solvent interactions and solubility parameters .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Contradictions (e.g., unexpected coupling constants or shifts in NMR) may arise from tautomerism, impurities, or solvent effects. For example:

- Tautomerism : Hydantoin derivatives can exhibit keto-enol tautomerism; deuterated solvents (DMSO-d6 vs. CDCl3) may stabilize specific forms .

- Impurity profiling : Use preparative HPLC to isolate pure fractions and re-analyze.

- Dynamic effects : Variable-temperature NMR can identify dynamic processes (e.g., ring puckering) .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer : Hydantoin derivatives often target enzymes (e.g., kinases, proteases). Design assays using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.